

Physical and chemical characteristics of H-Asn(Trt)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: H-Asn(Trt)-OH

Cat. No.: B554756

[Get Quote](#)

An In-depth Technical Guide to H-Asn(Trt)-OH: Physical and Chemical Characteristics

Introduction

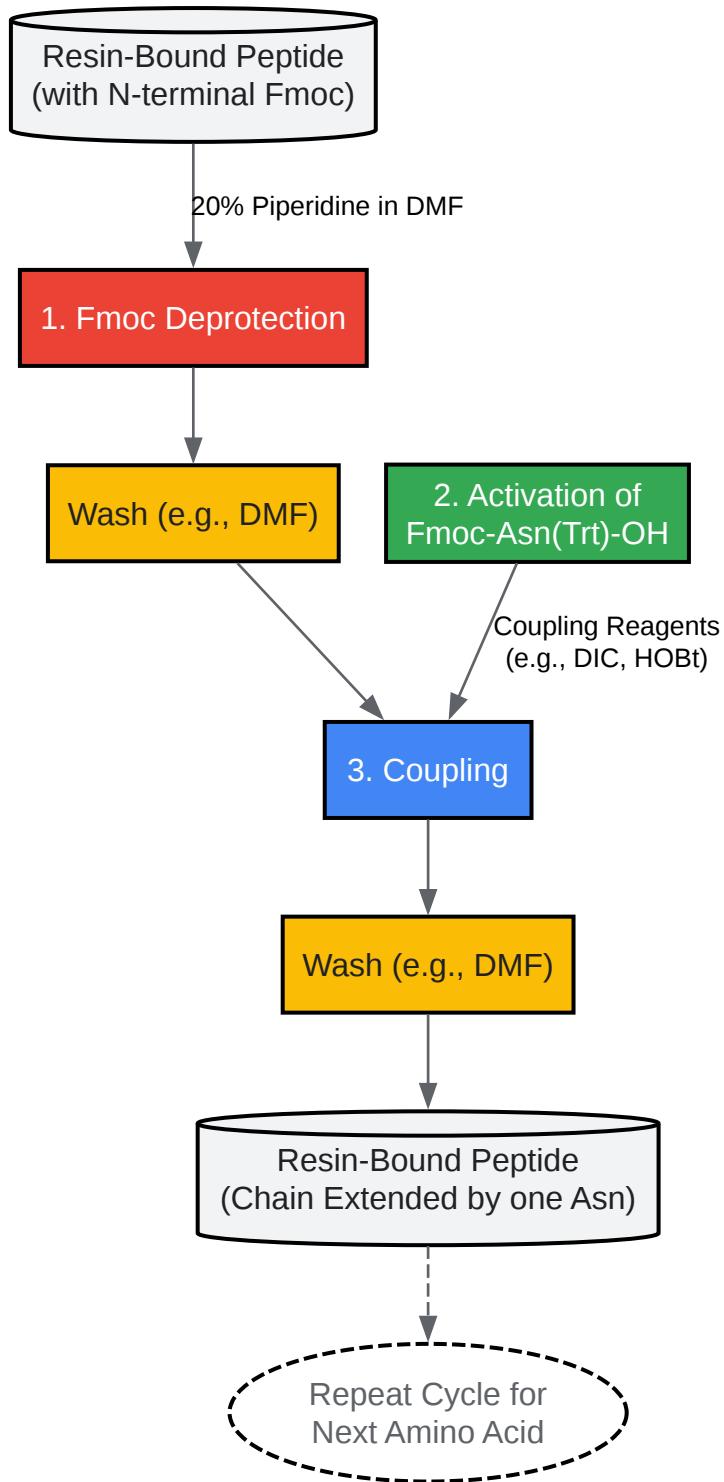
H-Asn(Trt)-OH, chemically known as (2S)-2-amino-4-oxo-4-(tritylamo)butanoic acid, is a pivotal protected amino acid derivative used extensively in synthetic chemistry.^{[1][2]} It is a derivative of the naturally occurring amino acid L-asparagine where the side-chain amide nitrogen is protected by a trityl (Trt) group. This modification is critical for its application as a building block in solid-phase peptide synthesis (SPPS), offering enhanced solubility in organic solvents and preventing undesirable side reactions during the assembly of peptide chains.^[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and applications for researchers and professionals in drug development.

Core Physical and Chemical Properties

H-Asn(Trt)-OH is a white to off-white crystalline solid, a physical characteristic indicative of its purity.^[1] The trityl group significantly influences its physical properties, rendering it hydrophobic and stable under standard peptide synthesis conditions.

Property	Value	Reference
CAS Number	132388-58-0	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₂₃ H ₂₂ N ₂ O ₃	[1] [2] [3]
Molecular Weight	~374.4 g/mol	[1] [2] [3] [4] [8]
IUPAC Name	(2S)-2-amino-4-oxo-4-(tritylamo)butanoic acid	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	201-204°C	[1]
Boiling Point	641.2 ± 55.0°C (Predicted)	[1]
Density	1.234 ± 0.06 g/cm ³ (Predicted)	[1]

Solubility Profile


The bulky and nonpolar trityl group governs the solubility of **H-Asn(Trt)-OH**. It has extremely limited solubility in aqueous solutions but dissolves well in many organic solvents commonly used in peptide synthesis.[\[1\]](#) This enhanced solubility is a key advantage over unprotected asparagine derivatives.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Solvent	Solubility	Reference
Water	< 0.00005 g/L (at 20°C)	[1]
Methanol	Soluble	[1]
Dichloromethane (DCM)	Soluble	[1]
Chloroform	Soluble	[1]
N-Methylpyrrolidone (NMP)	Limited but sufficient for synthesis	[1]
Dimethylformamide (DMF)	Soluble	[10]

Role in Peptide Synthesis

H-Asn(Trt)-OH's primary function is as a protected building block in SPPS.[1] The trityl group on the side-chain amide prevents dehydration to a nitrile derivative during the amino acid activation step, a common side reaction when using carbodiimide reagents.[9][11] The α -amino and α -carboxyl groups remain free to participate in peptide bond formation.[1]

General Solid-Phase Peptide Synthesis (SPPS) Cycle

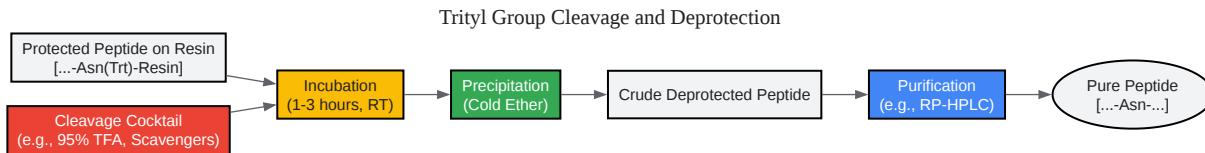
[Click to download full resolution via product page](#)

Caption: Workflow of a single coupling cycle in Fmoc-based SPPS.

Experimental Protocols

Synthesis of H-Asn(Trt)-OH

The synthesis generally involves the selective protection of the side-chain amide of L-asparagine.


- Protection: L-asparagine is reacted with trityl chloride in the presence of a suitable base, such as pyridine. The base neutralizes the HCl generated during the reaction, driving the formation of the N-trityl amide bond on the side chain.
- Purification: The crude product is purified to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization from an appropriate solvent system or via column chromatography.[\[1\]](#)
- Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[\[1\]](#)

Deprotection of the Trityl Group

The trityl group is acid-labile and is typically removed during the final cleavage step of SPPS, where the peptide is released from the solid support.

- Reagent Preparation: A cleavage cocktail is prepared, most commonly containing a strong acid like trifluoroacetic acid (TFA). Scavengers such as water, triisopropylsilane (TIS), and/or 1,2-ethanedithiol (EDT) are included to trap the reactive trityl cations released during deprotection, preventing side reactions with sensitive residues like tryptophan or methionine. [\[12\]](#)
- Cleavage Reaction: The peptide-bound resin is treated with the TFA cocktail. The reaction is typically run for 1-3 hours at room temperature.[\[13\]](#) If the Asn(Trt) residue is at the N-terminus of the peptide, a longer reaction time (up to 2 hours) may be necessary for complete removal.[\[9\]](#)[\[11\]](#)
- Peptide Precipitation: Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, washed, and dried.

- Purification: The crude peptide is then purified, usually by reverse-phase HPLC.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the final cleavage and deprotection step.

Safety and Handling

H-Asn(Trt)-OH is generally handled as a fine powder, and appropriate personal protective equipment (PPE), such as gloves and dust masks, should be worn to avoid inhalation and skin contact.^[1] The primary hazards are associated with the reagents used alongside it, particularly the strong, corrosive acids like TFA required for deprotection.^[1] All deprotection procedures should be performed in a well-ventilated fume hood.

Conclusion

H-Asn(Trt)-OH is an indispensable tool for peptide chemists. Its well-defined physical properties, coupled with the chemical stability and enhanced solubility conferred by the trityl protecting group, facilitate the efficient and high-purity synthesis of asparagine-containing peptides. Understanding its characteristics and the protocols for its use and removal is fundamental for its successful application in research and the development of peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy H-Asn(Trt)-OH | 132388-58-0 [smolecule.com]
- 2. 132388-58-0 | H-Asn(Trt)-OH | Next Peptide [nextpeptide.com]
- 3. peptide.com [peptide.com]
- 4. 132388-58-0 H-Asn(Trt)-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 5. 132388-58-0 H-Asn(Trt)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 6. H-Asn(trt)-oh - CAS:132388-58-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. 132388-58-0|H-Asn(Trt)-OH|BLD Pharm [bldpharm.com]
- 8. 132388-58-0 | H-Asn(Trt)-OH | Aryls | Ambeed.com [ambeed.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of H-Asn(Trt)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554756#physical-and-chemical-characteristics-of-h-asn-trt-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com